![molecular formula C18H18ClN3O3 B2620321 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide CAS No. 2411201-19-7](/img/structure/B2620321.png)
2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide is a chemical compound that has been widely used in scientific research. This compound is also known as MLN4924 and is a small molecule inhibitor of NEDD8-activating enzyme (NAE). NAE is an enzyme that plays a crucial role in the process of protein degradation in cells. Inhibition of NAE has been shown to have therapeutic potential in the treatment of various diseases, including cancer.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide involves inhibition of NAE. NAE is an enzyme that activates the small ubiquitin-like modifier (SUMO) protein, which then binds to target proteins and regulates their activity. Inhibition of NAE by MLN4924 leads to accumulation of NEDD8-conjugated proteins, including tumor suppressor proteins, and activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. In cancer, MLN4924 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In autoimmune diseases, MLN4924 has been shown to reduce inflammation and inhibit the activity of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In viral infections, MLN4924 has been shown to inhibit the replication of certain viruses, such as HIV.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide in lab experiments include its specificity for NAE inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in cancer, autoimmune diseases, and viral infections. The limitations of using MLN4924 in lab experiments include its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosage and treatment duration.
Orientations Futures
There are several future directions for the study of 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of NAE that can overcome the limitations of MLN4924. Additionally, further studies are needed to determine the optimal dosage and treatment duration of MLN4924 in different disease models.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide involves a series of chemical reactions. The starting materials are 4-chloro-2-aminopyridine and 4-(2-morpholin-4-yl-2-oxoethyl)aniline. These two compounds are reacted together in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the intermediate product. The intermediate product is then treated with chloroacetyl chloride to form the final product, which is this compound.
Applications De Recherche Scientifique
2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide has been extensively studied in scientific research. It has been shown to have therapeutic potential in the treatment of various diseases, including cancer, autoimmune diseases, and viral infections. In cancer, inhibition of NAE by MLN4924 leads to accumulation of tumor suppressor proteins and activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis. In autoimmune diseases, MLN4924 has been shown to inhibit the activity of inflammatory cytokines and reduce inflammation. In viral infections, MLN4924 has been shown to inhibit the replication of certain viruses, such as human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
2-chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-16-12-14(5-6-20-16)18(24)21-15-3-1-13(2-4-15)11-17(23)22-7-9-25-10-8-22/h1-6,12H,7-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRWCPREIZZRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

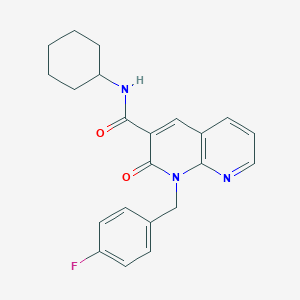
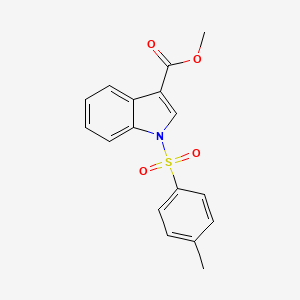
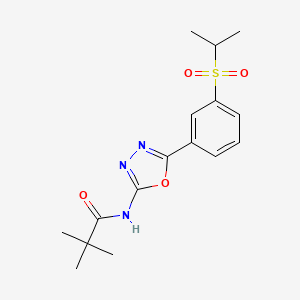
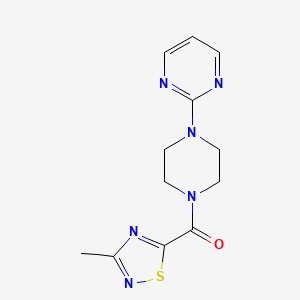
![N-(4-butylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620245.png)
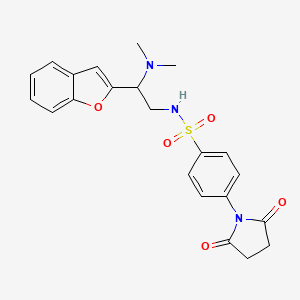
![Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2620248.png)
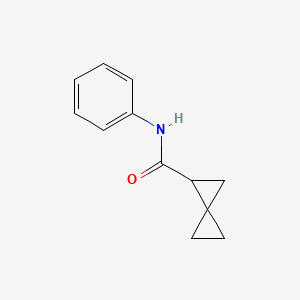
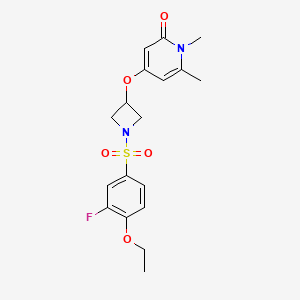
![Ethyl 2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2620251.png)
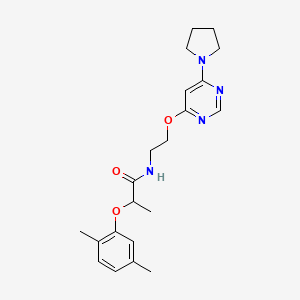
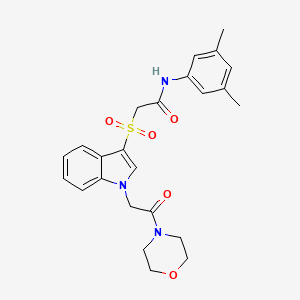
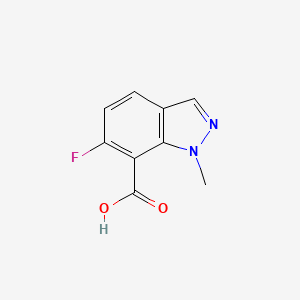
![(1R)-1-(5-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride](/img/structure/B2620260.png)